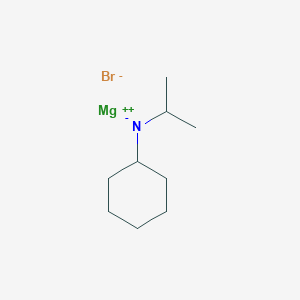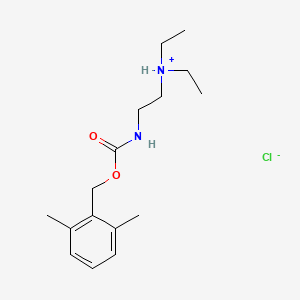
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of bromine, chlorine, and a tert-butyldimethylsilyloxy group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 5-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 4-position using a chlorinating agent like thionyl chloride (SOCl2).
Silylation: Protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Methylation: Introduction of the methyl group at the 1-position using a methylating agent like methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
科学研究应用
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Chemical Biology: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is used in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Synthetic Chemistry:
作用机制
The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The tert-butyldimethylsilyloxy group can also influence the compound’s solubility and stability, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
- 5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine
Uniqueness
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole is unique due to the combination of bromine, chlorine, and tert-butyldimethylsilyloxy groups on the indole scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H23BrClNOSi |
|---|---|
分子量 |
388.8 g/mol |
IUPAC 名称 |
(5-bromo-4-chloro-1-methylindol-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H23BrClNOSi/c1-16(2,3)21(5,6)20-10-11-9-12-14(19(11)4)8-7-13(17)15(12)18/h7-9H,10H2,1-6H3 |
InChI 键 |
VCRJIEVKRPYYQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(N1C)C=CC(=C2Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


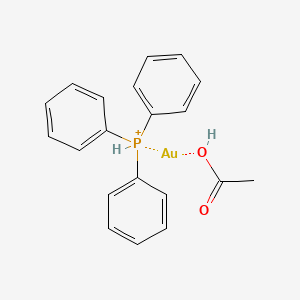

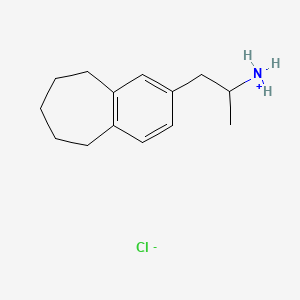
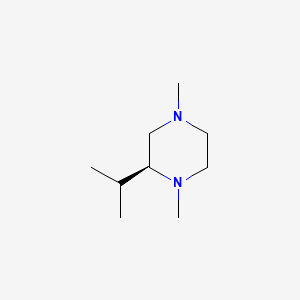
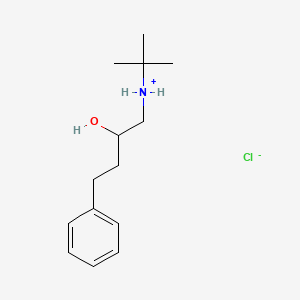
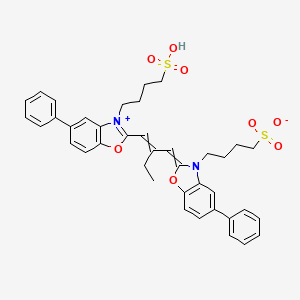
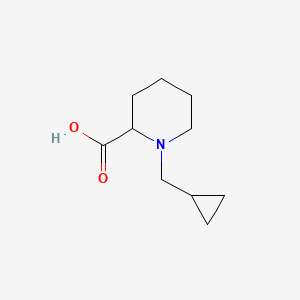
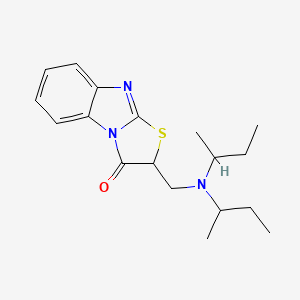
![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)

